molecular formula C10H10N2O5 B13805063 5-Acetamido-4-methyl-2-nitrobenzoic acid CAS No. 6632-23-1

5-Acetamido-4-methyl-2-nitrobenzoic acid

Cat. No.: B13805063
CAS No.: 6632-23-1
M. Wt: 238.20 g/mol
InChI Key: IGZVJBLUWSNLCT-UHFFFAOYSA-N
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Description

5-Acetamido-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₅ It is a derivative of benzoic acid, featuring an acetamido group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-methylbenzoic acid followed by acylation. The nitration process introduces the nitro group into the aromatic ring, while the acylation step adds the acetamido group. Common reagents used in these reactions include nitric acid for nitration and acetic anhydride or acetyl chloride for acylation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

5-Acetamido-4-methyl-2-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetamido-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-4-methyl-2-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

6632-23-1

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

5-acetamido-4-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C10H10N2O5/c1-5-3-9(12(16)17)7(10(14)15)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15)

InChI Key

IGZVJBLUWSNLCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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